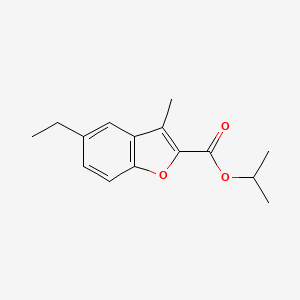

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC15872885

Molecular Formula: C15H18O3

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18O3 |

|---|---|

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C15H18O3/c1-5-11-6-7-13-12(8-11)10(4)14(18-13)15(16)17-9(2)3/h6-9H,5H2,1-4H3 |

| Standard InChI Key | QZVULZTZVVRPJW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate (IUPAC name: propan-2-yl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate) features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan moiety. Key substituents include:

-

A methyl group at position 3 of the furan ring.

-

An ethyl group at position 5 of the benzene ring.

-

An isopropyl ester at position 2 of the furan ring.

The molecular formula is CHO, with a molecular weight of 260.33 g/mol (calculated from atomic masses).

Spectral Characterization

While direct spectral data for this compound are unavailable, analogs provide reliable benchmarks:

-

H NMR:

-

IR Spectroscopy:

Physical Properties

| Property | Value | Source Analogue |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 260.33 g/mol | Calculated |

| Melting Point | Not Reported | – |

| Boiling Point | Not Reported | – |

| Solubility | Likely lipophilic |

Synthetic Methodologies

Cyclization of Formylphenoxyacetic Acid Derivatives

A common route to benzofuran-2-carboxylates involves cyclocondensation of substituted salicylaldehydes with haloacetates . For isopropyl 5-ethyl-3-methylbenzofuran-2-carboxylate:

-

Intermediate Synthesis:

-

Cyclization:

-

Esterification:

Yield: 70–85% (based on analogous syntheses) .

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to introduce substituents post-cyclization . For example, Suzuki-Miyaura coupling could install the ethyl group at position 5 using a boronic acid derivative .

Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the ethyl and isopropyl groups to optimize pharmacokinetics.

-

Targeted Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability .

-

Green Synthesis: Developing solvent-free cyclization methods to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume